C-7 Substituent Structural Differentiation vs. Vandetanib API: Benzyloxy Protecting Group vs. Basic Piperidinylmethoxy Side Chain
7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine (CAS 768350-54-5) differs from Vandetanib API (CAS 443913-73-3) exclusively at the C-7 position of the quinazoline core. The target compound carries a benzyloxy (-OCH2Ph) protecting group at C-7, whereas Vandetanib bears a (1-methylpiperidin-4-yl)methoxy side chain that provides the basic nitrogen critical for kinase binding and aqueous solubility [1]. This single-point structural divergence—C22H17BrFN3O2 (MW 454.29) vs. C22H24BrFN4O2 (MW 475.35)—confers a molecular weight difference of 21.06 Da and fundamentally alters the compound's chromatographic retention, ionization behavior, and biological activity profile [2]. The benzyl group serves a transient protective function during synthesis and is quantitatively removed via TFA-mediated debenzylation to generate the free C-7 phenol intermediate (8.1.162) that subsequently undergoes alkylation to install the piperidine side chain [1].
| Evidence Dimension | C-7 substituent identity and molecular properties |
|---|---|
| Target Compound Data | C-7 = benzyloxy (-OCH2Ph); MW = 454.29; Formula = C22H17BrFN3O2; LogP = 5.94; PSA = 56.27 Ų; no basic nitrogen in side chain |
| Comparator Or Baseline | Vandetanib API (CAS 443913-73-3): C-7 = (1-methylpiperidin-4-yl)methoxy; MW = 475.35; Formula = C22H24BrFN4O2; contains tertiary amine (pKa ~8-9) in side chain |
| Quantified Difference | ΔMW = 21.06 Da; Δformula = C0H7N1O0 (net gain of piperidine-N-methyl vs. benzyl); presence vs. absence of ionizable basic center |
| Conditions | Structural comparison based on IUPAC nomenclature, SMILES, and published synthetic schemes (Hennequin et al., 1999; Alrabiah et al., 2023) |
Why This Matters
The benzyl vs. piperidinylmethyl difference at C-7 is the sole structural distinction that defines this compound's role as both a synthetic intermediate and a specified impurity; any C-7-substituted analog with a different protecting group or side chain cannot substitute for this compound in validated analytical methods or synthetic protocols.
- [1] Alrabiah, H. et al. (2023). Vandetanib. In Profiles of Drug Substances, Excipients and Related Methodology, Vol. 48. Academic Press. Scheme 8.21: compound 8.1.161 (CAS 768350-54-5) → debenzylation → 8.1.162 → alkylation → 8.1.164 → N-methylation → Vandetanib (8.1.165). View Source
- [2] RCSB PDB. (2021). ZD6 Ligand Summary: Vandetanib. Formula C22H24BrFN4O2, MW 475.354. N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine. View Source
